4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features a combination of sulfamoyl, sulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and suitable leaving groups.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with appropriate amines under basic conditions.
Final Coupling: The final compound is obtained by coupling the triazole derivative with the benzamide core under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique functional groups.
Protein Labeling: The trifluoromethyl group can be used for labeling proteins in biochemical studies.
Medicine
Drug Development:
Diagnostic Agents: Use in the development of diagnostic agents due to its unique chemical properties.
Industry
Materials Science: Application in the development of new materials with specific properties such as hydrophobicity or conductivity.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, while the sulfamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(4-(trifluoromethyl)phenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-sulfanylphenyl)benzamide
- 4-(dimethylsulfamoyl)-N-(4-(trifluoromethyl)triazolyl)benzamide
Uniqueness
The unique combination of trifluoromethyl, sulfamoyl, and sulfanyl groups in 4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique chemical reactivity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3S2/c1-26(2)32(29,30)15-8-6-12(7-9-15)17(28)23-11-16-24-25-18(31)27(16)14-5-3-4-13(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,28)(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUJKXIINFOPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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